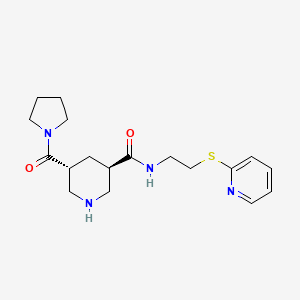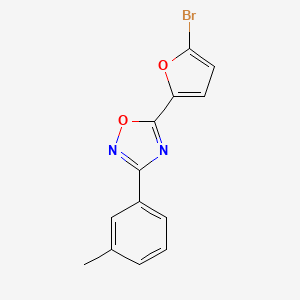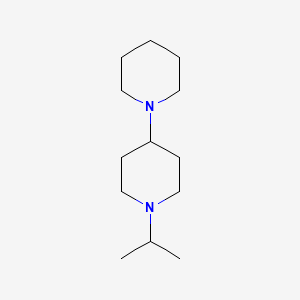
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide: is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide group attached to the xanthene ring. The compound also contains a methoxy group and a methyl group on the phenyl ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with a phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the xanthene derivative with an appropriate amine, such as 2-methoxy-5-methylphenylamine, under suitable conditions.
Final product formation: The final step involves the purification and isolation of the desired compound through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted xanthene derivatives.
Scientific Research Applications
Chemistry:
- Used as a fluorescent dye in various analytical techniques due to its xanthene core structure, which exhibits strong fluorescence properties.
- Employed in the synthesis of other complex organic molecules through various chemical reactions.
Biology:
- Investigated for its potential use as a fluorescent probe in biological imaging and diagnostics.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including its use as a drug candidate for targeting specific biological pathways.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Applied in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s xanthene core structure allows it to bind to various biological macromolecules, influencing their function and activity. For example, it may interact with proteins involved in cellular signaling pathways, modulating their activity and leading to downstream effects. Additionally, its fluorescent properties enable it to act as a probe for studying biological processes at the molecular level.
Comparison with Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)dodecanamide
- 2-methoxy-5-methylphenyl isocyanate
Comparison:
- N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts strong fluorescence properties, making it valuable for applications in fluorescence-based techniques.
- N-(2-methoxy-5-methylphenyl)acetamide and N-(2-methoxy-5-methylphenyl)dodecanamide lack the xanthene core, resulting in different chemical and physical properties.
- 2-methoxy-5-methylphenyl isocyanate is structurally different and primarily used in the synthesis of other compounds rather than as a fluorescent probe.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-14-11-12-20(25-2)17(13-14)23-22(24)21-15-7-3-5-9-18(15)26-19-10-6-4-8-16(19)21/h3-13,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYEXHNRMMVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide](/img/structure/B5682049.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5682061.png)


![5,6-Dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5682087.png)

![1-(3-Chlorophenyl)-4-[(3,4-difluorophenyl)methyl]piperazine](/img/structure/B5682111.png)
![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)
![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
